![molecular formula C8H7N3O B2370774 3-hydroxy-1-(2-pyridyl)-1H-pyrazole CAS No. 126583-32-2](/img/structure/B2370774.png)
3-hydroxy-1-(2-pyridyl)-1H-pyrazole
Overview
Description
Synthesis Analysis
The synthesis of pyridinone derivatives has been studied . Pyridine was used as substrates, and hydrogen peroxide and nitric acid as reagents to get 4-nitropyridine-N-oxide, followed by acetylization, and elimination reactions to generate pyridinone .
Molecular Structure Analysis
The molecular structure of 3-hydroxy-1-(2-pyridyl)-1H-pyrazole has been analyzed using quantum chemical calculations . The structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED) and infrared and Raman intensities have been determined .
Chemical Reactions Analysis
The chemical reactions of pyridinone derivatives have been explored . These compounds can form additional interactions with the therapeutic targets, cross the cell membrane easily, and increase the water solubility of molecules .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3-hydroxy-1-(2-pyridyl)-1H-pyrazole include a molecular formula of C8H7N3O and a molecular weight of 161.164. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume have been reported .
Scientific Research Applications
Anti-Fibrosis Activity:
The pyrimidine moiety, present in 1-(pyridin-2-yl)-1H-pyrazol-3-ol, has been employed in designing privileged structures in medicinal chemistry. In a study by Gu et al., novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated for their anti-fibrotic activities . These compounds were tested against immortalized rat hepatic stellate cells (HSC-T6). Notably, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited the best activities, with IC50 values of 45.69 μM and 45.81 μM, respectively. Additionally, these compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs.
Other Potential Applications:
While anti-fibrosis activity stands out, the pyrimidine core in this compound also offers other promising applications:
a. Antimicrobial Properties:: Pyrimidine derivatives have been reported as antimicrobial agents . Further investigations could explore the specific antimicrobial spectrum and mechanisms of action for this compound.
b. Antiviral Activity:: Given the diverse biological activities associated with pyrimidine derivatives, it’s worth investigating whether 1-(pyridin-2-yl)-1H-pyrazol-3-ol exhibits antiviral properties.
c. Antitumor Potential:: Pyrimidine-based compounds have shown antitumor effects . Research could explore the impact of this compound on cancer cell lines.
d. Materials Science and Optoelectronics:: Aromatic heterocycles, including pyrimidines, play a crucial role in materials science and optoelectronic devices . Investigating the optical properties of this compound could be valuable.
e. Sensors and Confocal Microscopy:: Imidazo derivatives (which include pyrimidine moieties) have been used in sensors and as emitters for confocal microscopy . Exploring these applications could yield interesting results.
Safety and Hazards
Future Directions
The future directions of research on 3-hydroxy-1-(2-pyridyl)-1H-pyrazole could involve further exploration of its potential applications in drug discovery . The advancements in understanding the potential of this biologically enriched scaffold could expedite the development of its new applications .
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit a wide range of biological activities . The interaction of the compound with its targets and the resulting changes would depend on the specific biological activity exhibited by the compound.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways depending on their specific biological activity .
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which would result in various molecular and cellular effects .
properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c12-8-4-6-11(10-8)7-3-1-2-5-9-7/h1-6H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPKLGLVGBGMRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=CC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-hydroxy-1-(2-pyridyl)-1H-pyrazole |
Synthesis routes and methods
Procedure details
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